molecular formula C16H12F2N2O3 B352663 N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-30-5

N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B352663
CAS No.: 851989-30-5
M. Wt: 318.27g/mol
InChI Key: KAZFOYIDQDXCRN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic compound featuring a propanamide backbone with two distinct substituents:

  • 2,4-Difluorophenyl group: Attached to the nitrogen atom, this aromatic ring introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing binding interactions in biological systems.
  • 2-Oxo-1,3-benzoxazol-3(2H)-yl group: Positioned at the β-carbon of the propanamide chain, this heterocyclic moiety contributes to hydrogen bonding and π-π stacking interactions, critical for target engagement.

Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives and substituted amines, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-10-5-6-12(11(18)9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZFOYIDQDXCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Propanamide Side Chain: The benzoxazole core is then reacted with a suitable propanamide derivative, often through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide Propanamide - 2,4-Difluorophenyl
- 2-Oxo-1,3-benzoxazol-3(2H)-yl
Hypothesized enzyme inhibition (based on benzoxazolone motif)
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Propanamide - Unsubstituted phenyl
- 2-Oxo-1,3-benzoxazol-3(2H)-yl
18% conversion rate under specific conditions; used in immunoproteasome inhibition studies
N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1) Triazole-containing propanamide - 2,4-Difluorophenyl
- Triazole ring
- Hydroxy group
Antifungal activity (85% yield); structural complexity enhances target specificity
[11C]MBMP Acetamidobenzoxazolone - 11C-labeled methoxy group
- Benzoxazolone core
PET imaging tracer for neuroinflammation; high blood-brain barrier permeability
N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine Pyridinone-propanamide hybrid - Difluorobenzoyl group
- Pyridinone ring
- L-Alanine ester
p38 MAP kinase inhibitor; used in autoimmune/inflammatory disease research

Biological Activity

N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H12F2N2O3
  • Molecular Weight : 320.28 g/mol
  • IUPAC Name : this compound

The compound features a difluorophenyl group attached to a benzoxazole moiety via a propanamide linkage. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzoxazole Core : Cyclization of o-aminophenol with a carboxylic acid derivative.
  • Amide Coupling : Reaction of the benzoxazole core with a propanamide derivative using coupling reagents like EDCI or DCC.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. Specifically, derivatives have shown activity against HIV integrase, suggesting potential applications in antiviral therapies .

Anticancer Properties

Studies have demonstrated that benzoxazole derivatives possess anticancer activity. For instance, compounds containing the benzoxazole scaffold have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits HIV integrase activity
AnticancerInduces apoptosis and inhibits cell proliferation
AntimicrobialPotential effects on bacterial growth

Case Studies

  • Antiviral Efficacy : A study evaluated the effectiveness of benzoxazole derivatives in inhibiting HIV replication in vitro. Results indicated that specific modifications to the benzoxazole structure enhanced antiviral potency.
  • Cancer Cell Studies : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) showed that this compound significantly reduced cell viability at micromolar concentrations.

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